molecular formula C10H19N5O B1203251 Secbumeton CAS No. 26259-45-0

Secbumeton

Cat. No. B1203251
CAS RN: 26259-45-0
M. Wt: 225.29 g/mol
InChI Key: ZJMZZNVGNSWOOM-UHFFFAOYSA-N
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Description

Secbumeton is a subject of scientific study due to its significance in organic chemistry and environmental science. It is primarily recognized for its role as a herbicide and its impact on water contamination.

Synthesis Analysis

The synthesis of Secbumeton and related compounds involves multiple steps, including the use of versatile homochiral synthons derived from alpha-hydroxy-gamma-butyrolactone and pantolactone, highlighting the complexity and innovation in synthetic organic chemistry (Dioubankova et al., 2002).

Molecular Structure Analysis

The molecular structure of Secbumeton, like that of many organic compounds, plays a critical role in its chemical behavior and interactions. Although specific studies on Secbumeton's molecular structure were not identified, general principles from related research suggest the importance of structural features in determining its chemical reactivity and environmental fate.

Chemical Reactions and Properties

Secbumeton's chemical reactions and properties, particularly its behavior in water, have been studied to understand its environmental impact. It is known to contaminate water resources, and research on composite nanoadsorbents has demonstrated effective removal methods from water, indicating its chemical stability and interactions with adsorbent materials (Ali et al., 2016).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Secbumeton were not found, the physical properties of chemical compounds significantly influence their synthesis, reactivity, and environmental behavior. Techniques such as SEC-MALLS and AF4-MALLS are commonly used for analyzing the physical properties of polymers and could provide insights into the physical characteristics of compounds like Secbumeton (Makan et al., 2012).

Scientific Research Applications

  • Water Treatment : Secbumeton, identified as a toxic pollutant in water resources, can be effectively removed using composite nanoadsorbents. The optimized adsorption parameters for this process include specific concentration, contact time, pH, dose, and temperature, achieving up to 90% removal capacity (Ali, Al-Othman, & Al-Warthan, 2016).

  • Analytical Chemistry : A study on electrokinetic supercharging in capillary electrophoresis for online preconcentration and separation of Secbumeton in water samples was conducted. This method resulted in a significant increase in detection sensitivity, with a limit of detection as low as 0.03 μg L–1, providing an effective approach for analyzing low concentrations of Secbumeton in environmental water samples (Soeung et al., 2020).

  • Environmental Monitoring : Novel solid-phase membrane tip extraction and gas chromatography with mass spectrometry methods were developed for the rapid analysis of triazine herbicides, including Secbumeton, in water. These methods offer fast, selective, eco-friendly, and reproducible means for detecting Secbumeton in environmental samples (Sanagi et al., 2015).

  • Herbicide Effectiveness : Research on the continuous use of herbicides, including Secbumeton, in citrus cultivation, indicated effective weed control with Secbumeton. The study provided insights into the long-term effects of herbicide use in agricultural settings (Filho et al., 1991).

  • Agricultural Application : A study on the effects of repeated herbicide applications on Alfalfa (Medicago sativa) found that Secbumeton was effective in controlling weeds without phytotoxic effects on the crop. This highlights its potential use in sustainable agricultural practices (Swan, 1978).

Safety And Hazards

Secbumeton is harmful if swallowed or in contact with skin . It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and avoiding release to the environment .

properties

IUPAC Name

2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZZNVGNSWOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037594
Record name Secbumeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secbumeton

CAS RN

26259-45-0
Record name Secbumeton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26259-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secbumeton [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Secbumeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secbumeton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECBUMETON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG062W4WWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
678
Citations
I Ali, ZA Al-Othman, A Al-Warthan - Desalination and Water …, 2016 - Taylor & Francis
… nanomaterials for the efficient removal of secbumeton from water. The present article describes the removal of secbumeton from water. The residual secbumeton was monitored by GC–…
Number of citations: 138 www.tandfonline.com
R Soeung, NF Semail, WAW Omar, NURN MOHAMAD… - Sains Malaysiana, 2020 - ukm.my
This study describes an electrokinetic supercharging for online preconcentration capillary electrophoresis (CE) technique of secbumeton in water samples. Important CE separation and …
Number of citations: 2 www.ukm.my
MM Sanagi, SS Muhammad, I Hussain… - Journal of separation …, 2015 - Wiley Online Library
… and secbumeton) in stream and lake waters. The retention times of atrazine and secbumeton … The percentage recoveries of atrazine and secbumeton were 88.0 and 99.0%. The linearity …
DG Swan - Weed Science, 1978 - cambridge.org
… Based on weed control and crop tolerance, secbumeton performed … of secbumeton in three out of the four years, and by 0.45 kg/ha of terbacil in 1971. However, this rate of secbumeton …
Number of citations: 10 www.cambridge.org
RS Adams Jr, DJ Pritchard - Agronomy journal, 1977 - Wiley Online Library
… and secbumeton, but demonstrated much less influence on atrazine toxicity. Organic carbon variation did not effect the phytotoxicity of prometryn or secbumeton, … and secbumeton in the …
Number of citations: 13 acsess.onlinelibrary.wiley.com
L Zhang, R Yu, Z Wang, N Li, H Zhang, A Yu - Journal of Chromatography B, 2014 - Elsevier
The ionic liquid foam floatation solid phase extraction was established and applied to the extraction of six triazine herbicides, including desmetryn, secbumeton, terbumeton, …
Number of citations: 25 www.sciencedirect.com
LR Robison, CF Williams, WD Laws - Weed Science, 1978 - cambridge.org
… For instance the first experiment, secbumeton plots were higher in yield in the first cutting but significantly lower than the con trol plot in the second and third cuttings. When the yields of …
Number of citations: 19 www.cambridge.org
RG Harvey, DA Rohweder, RS Fawcett - Agronomy Journal, 1976 - Wiley Online Library
… Initial injury to the Vernal cultivar on the silt loam soil was greatest from atrazine, secbumeton, and cyanazine, but recovery was nearly complete by the spring following treatment. On the …
Number of citations: 18 acsess.onlinelibrary.wiley.com
TE Dutt, RG Harvey, RS Fawcett - Herbicides for Perennial …, 1977 - University of Wisconsin
Number of citations: 0
I Ali, ZA Al-Othman, A Al-Warthan - 2016
Number of citations: 5

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